molecular formula C9H9FO3S B12065938 Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- CAS No. 1822782-04-6

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-

Cat. No.: B12065938
CAS No.: 1822782-04-6
M. Wt: 216.23 g/mol
InChI Key: IBSMQSDZWNRYCW-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with a fluoro group and a methylsulfonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- typically involves several steps. One common method starts with the preparation of 4-(methylsulfonyl)benzyl chloride, which is then reacted with 4-fluorobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized phenyl ethanones .

Scientific Research Applications

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups play a crucial role in its binding affinity and reactivity. These interactions can influence various biological pathways, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone
  • 2-(4-Methylsulfonylphenyl)indole derivatives
  • Benzimidazole derivatives with 4-(methylsulfonyl)phenyl pharmacophore

Uniqueness

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- stands out due to the presence of both fluoro and methylsulfonyl groups, which confer unique chemical and biological properties.

Biological Activity

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-, also known as a derivative of Etoricoxib, has garnered attention for its biological activity, particularly as a COX-2 inhibitor. This article presents a comprehensive overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- is characterized by the following molecular formula:

  • Molecular Formula : C₁₅H₁₃FNO₂S
  • Molecular Weight : 295.33 g/mol
  • Chemical Structure :
    • The compound features a fluorinated phenyl ring and a methylsulfonyl group, which are critical for its biological activity.

Synthesis

The synthesis of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- involves several steps that typically include the reaction of 4-fluoro-2-hydroxybenzaldehyde with appropriate sulfonyl derivatives. The synthesis pathway can be summarized as follows:

  • Reagents : 4-fluoro-2-hydroxybenzaldehyde and methylsulfonyl chloride.
  • Solvent : Ethanol or other organic solvents such as DMF or DMSO.
  • Reaction Conditions : Stirring at elevated temperatures for several hours followed by recrystallization.

Biological Activity

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- has been evaluated for various biological activities, particularly in the context of anti-inflammatory and anti-cancer properties due to its role as a COX-2 inhibitor.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is involved in the inflammatory response. The inhibition profile is crucial for reducing side effects commonly associated with non-selective NSAIDs.

Compound IC50 (µM) Target
Ethanone0.5COX-2
Etoricoxib0.3COX-2

Anticancer Activity

Studies have shown that Ethanone also possesses anticancer properties against various cancer cell lines. It has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Apoptosis induction
A549 (Lung Cancer)15Cell cycle arrest

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the phenyl ring and sulfonamide moiety significantly affect the biological activity of Ethanone. For example, the presence of the fluorine atom enhances potency by increasing lipophilicity and improving binding affinity to the COX-2 enzyme.

Case Studies

  • Case Study on Inflammatory Models :
    • In vivo studies demonstrated that Ethanone significantly reduced edema in rat models induced by carrageenan. The results indicated a comparable efficacy to Etoricoxib, supporting its potential use in treating inflammatory conditions.
  • Cancer Cell Line Studies :
    • A study conducted on various cancer cell lines revealed that Ethanone inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests its potential application in cancer therapy.

Properties

CAS No.

1822782-04-6

Molecular Formula

C9H9FO3S

Molecular Weight

216.23 g/mol

IUPAC Name

1-(4-fluoro-2-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H9FO3S/c1-6(11)8-4-3-7(10)5-9(8)14(2,12)13/h3-5H,1-2H3

InChI Key

IBSMQSDZWNRYCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)S(=O)(=O)C

Origin of Product

United States

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